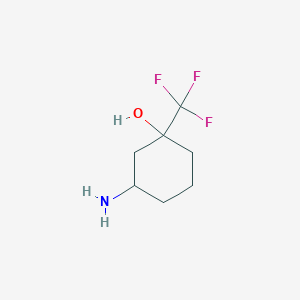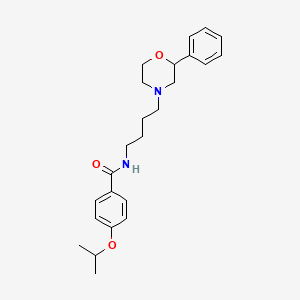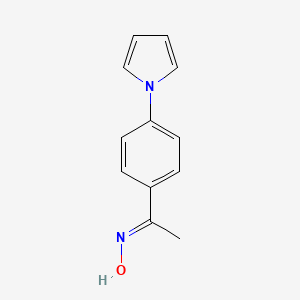
(3-((5-fluoropyrimidin-2-yl)oxy)pipéridin-1-yl)(3-méthoxy-1-méthyl-1H-pyrazol-4-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone is a novel compound of significant interest in scientific research, particularly in medicinal chemistry
Applications De Recherche Scientifique
In Chemistry
A valuable intermediate in organic synthesis, enabling the creation of complex molecules.
In Biology
Potential use in the development of new therapeutic agents due to its unique structure.
Studied for its biological activity and interactions with biomolecules.
In Medicine
Exploration as a lead compound for drug development, particularly in anti-cancer and anti-inflammatory therapies.
Potential application as a probe in biochemical assays.
In Industry
Utilized in the synthesis of specialty chemicals, agrochemicals, and advanced materials.
Employed in the development of new catalytic processes.
Mécanisme D'action
Target of Action
The compound, also known as “[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone”, is a phenylpyrazole . Phenylpyrazoles are known to target the protein serine/threonine-protein kinase B-raf , which plays a crucial role in regulating cell growth.
Mode of Action
The compound interacts with its target, the serine/threonine-protein kinase B-raf, and inhibits its activity. This inhibition can lead to the suppression of the MAPK/ERK signaling pathway , which is often overactive in various types of cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the MAPK/ERK signaling pathway . This pathway is crucial for cell proliferation, differentiation, and survival. By inhibiting the B-raf protein, the compound can disrupt this pathway, potentially leading to the inhibition of cancer cell growth .
Result of Action
The primary result of the compound’s action is the inhibition of the B-raf protein and the subsequent disruption of the MAPK/ERK signaling pathway. This can lead to the inhibition of cancer cell growth, making the compound a potential candidate for cancer treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Synthesis of (3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone
Starting with 5-fluoropyrimidine, a nucleophilic substitution reaction can introduce the piperidin-1-yl methanone group under basic conditions.
Reaction conditions typically involve a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide.
Synthesis of (3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone
Starting from 1-methyl-1H-pyrazole, methoxylation is achieved using methyl iodide in the presence of a strong base such as sodium hydride.
Coupling Reaction
Finally, coupling (3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone with (3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone through a condensation reaction, using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) for activation.
Industrial Production Methods
Industrial production would involve optimizing reaction conditions to maximize yield and purity.
Utilization of flow chemistry techniques to scale up the reactions efficiently.
Implementation of continuous flow reactors for large-scale synthesis, ensuring consistent quality and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The fluoropyrimidine and pyrazole moieties could undergo selective oxidation reactions, forming valuable intermediates for further functionalization.
Reduction: : Reduction reactions can reduce specific functional groups, possibly converting the methanone to an alcohol.
Substitution: : Nucleophilic substitutions can occur, particularly at the fluoropyrimidine and piperidine rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: : Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Utilization of nucleophiles like amines, thiols, or halides in the presence of catalysts.
Major Products
Oxidation may yield hydroxylated derivatives.
Reduction could form alcohol analogues.
Substitution may result in a wide array of functionalized derivatives, enhancing the compound's versatility.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-((4-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone: : Differing only in the position of the fluorine atom.
(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone: : Featuring a chlorine atom instead of fluorine.
Uniqueness
The 5-fluoropyrimidine moiety provides unique electronic and steric properties, influencing reactivity and biological activity.
The combination of piperidine and pyrazole rings adds to the structural diversity and enhances the range of possible applications.
This compound represents a fascinating subject for scientific inquiry, with its complex structure offering numerous possibilities for exploration and application across various fields.
Propriétés
IUPAC Name |
[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN5O3/c1-20-9-12(13(19-20)23-2)14(22)21-5-3-4-11(8-21)24-15-17-6-10(16)7-18-15/h6-7,9,11H,3-5,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLSBFLKJQFQBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one](/img/structure/B2397156.png)
![N-(4-nitrophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2397158.png)

![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide](/img/structure/B2397160.png)

![8-ethoxy-9-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2,3,4,6-tetrahydro-1H-quinolizin-6-one](/img/structure/B2397163.png)
![4-Oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2397164.png)







